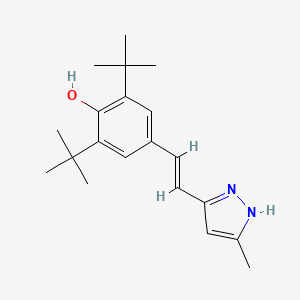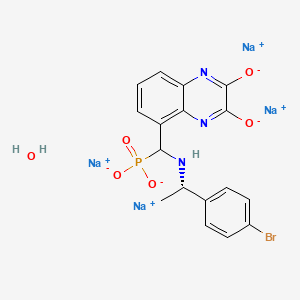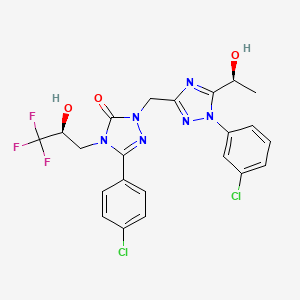
PF-04995274
Übersicht
Beschreibung
PF-04995274 ist ein potenter, hoch-affiner, oral aktiver partieller Agonist des Serotonin-4-Rezeptors (5-HT4R). Er wurde aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und die cholinerge Funktion zu modulieren, auf seine potenzielle Verwendung bei der Behandlung kognitiver Störungen im Zusammenhang mit der Alzheimer-Krankheit untersucht .
Wirkmechanismus
Target of Action
PF-04995274, also known as ®-4-((4-(((4-(Tetrahydrofuran-3-yloxy)-1,2-benzisoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, is a potent partial agonist of the serotonin 5-HT4 receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
As a partial agonist of the 5-HT4 receptor, this compound binds to these receptors and partially stimulates them . This interaction enhances the neurotransmission of serotonin, thereby potentially modulating various cognitive functions .
Biochemical Pathways
It is known that 5-ht4 receptor agonists can modulate cholinergic function, which is being studied as a possible treatment for cognitive disorders associated with alzheimer’s disease .
Result of Action
This compound has been shown to attenuate learned fear and decrease stress-induced depressive-like behavior in preclinical studies . This suggests that this compound could potentially have therapeutic effects in the treatment of conditions such as depression and anxiety .
Action Environment
It is known that stress resilience could protect against stress-induced psychiatric disorders in at-risk populations . Therefore, environmental stressors could potentially influence the efficacy of this compound.
Biochemische Analyse
Biochemical Properties
PF-04995274 interacts with the serotonin 4 receptor (5-HT4R), acting as a partial agonist . It has an EC50 range of 0.26-0.47 nM for human 5-HT4A/4B/4D/4E and 0.59-0.65 nM for rat 5-HT4S/4L/4E . The nature of these interactions involves binding to the receptor, leading to a conformational change that allows the receptor to exert its function.
Cellular Effects
This compound influences cell function by modulating the activity of the 5-HT4R, which is involved in various cellular processes including cell signaling pathways and gene expression . The activation of 5-HT4R by this compound can lead to the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT4R, acting as a partial agonist . This binding interaction leads to the activation of the receptor, which in turn triggers downstream signaling pathways, potentially influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been shown to have prophylactic efficacy against stress when administered 1 week before stress exposure in animal models .
Dosage Effects in Animal Models
In animal models, this compound has shown to attenuate learned fear and decrease stress-induced depressive-like behavior at varying doses
Metabolic Pathways
As a 5-HT4R agonist, it is likely to be involved in the serotonin signaling pathway
Transport and Distribution
Given its role as a 5-HT4R agonist, it is likely to be distributed in areas where these receptors are present
Subcellular Localization
As a 5-HT4R agonist, it is likely to be localized at the cell membrane where these receptors are typically found
Vorbereitungsmethoden
Die Synthese von PF-04995274 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierte Syntheseroute und die industriellen Produktionsverfahren sind urheberrechtlich geschützt und werden in der öffentlichen Literatur nicht vollständig veröffentlicht. Es ist bekannt, dass die Verbindung durch eine Reihe von Reaktionen synthetisiert wird, die Piperidin- und Benzisoxazol-Derivate umfassen .
Analyse Chemischer Reaktionen
PF-04995274 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Forschungsinstrument zur Untersuchung von Serotonin-4-Rezeptor-Wechselwirkungen und Signalwegen.
Biologie: Untersuchung seiner Auswirkungen auf die kognitive Funktion und die Gedächtnisverbesserung.
Medizin: Erforscht als potenzielle Behandlung für kognitive Störungen im Zusammenhang mit der Alzheimer-Krankheit und anderen neurodegenerativen Erkrankungen.
Industrie: Einsatz bei der Entwicklung neuer therapeutischer Mittel, die auf Serotoninrezeptoren abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als partieller Agonist des Serotonin-4-Rezeptors wirkt. Es bindet mit hoher Affinität an den Rezeptor, was zur Aktivierung von nachgeschalteten Signalwegen führt. Diese Aktivierung führt zur Modulation der cholinergen Funktion, was sich positiv auf die kognitive Funktion und das Gedächtnis auswirken soll. Die Verbindung beeinflusst auch die Produktion von zyklischem Adenosinmonophosphat (cAMP), was zu ihren Auswirkungen auf die kognitiven Prozesse beiträgt .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a research tool to study serotonin 4 receptor interactions and signaling pathways.
Biology: Investigated for its effects on cognitive function and memory enhancement.
Medicine: Explored as a potential treatment for cognitive disorders associated with Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors .
Vergleich Mit ähnlichen Verbindungen
PF-04995274 wird mit anderen Serotonin-4-Rezeptor-Agonisten wie Prucaloprid und RS-67,333 verglichen. Obwohl alle diese Verbindungen auf denselben Rezeptor wirken, zeichnet sich this compound durch seine hohe Penetration in das Gehirn und spezifische Bindungsaffinität für verschiedene Isoformen des Serotonin-4-Rezeptors aus. Dies macht es besonders wirksam bei der Modulation kognitiver Funktionen und der potenziellen Behandlung der Alzheimer-Krankheit .
Ähnliche Verbindungen
- Prucaloprid
- RS-67,333
- PF-04447943
- PF-4778574
- PF-06827443
Eigenschaften
IUPAC Name |
4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOFQROROXOMO-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331782-27-4 | |
| Record name | PF-04995274 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331782274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04995274 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04995274 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI179PG9LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)



![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)


